![molecular formula C12H23NO4 B6353489 3-{[(t-Butoxy)carbonyl](butyl)amino}propanoic acid CAS No. 1049151-90-7](/img/structure/B6353489.png)
3-{[(t-Butoxy)carbonyl](butyl)amino}propanoic acid
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Overview
Description
“3-{(t-Butoxy)carbonylamino}propanoic acid” is a compound that contains a tert-butyloxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of “3-{(t-Butoxy)carbonylamino}propanoic acid” involves a tert-butyloxycarbonyl (BOC) group attached to an amine . The BOC group is a protecting group used in organic synthesis .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
BCAP is a versatile compound that has a wide range of scientific research applications. BCAP has been used in the synthesis of a variety of organic compounds, including peptides, proteins, and carbohydrates. BCAP has also been used in the synthesis of pharmaceuticals and other drugs. BCAP has been used in the synthesis of a variety of organic compounds, including peptides, proteins, and carbohydrates. BCAP has also been used in the synthesis of pharmaceuticals and other drugs. BCAP has also been used in the study of enzyme kinetics, protein folding, and other biochemical processes.
Mechanism of Action
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .
Biochemical Pathways
Boc-protected amino acids have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Result of Action
The use of boc-protected amino acids in peptide synthesis suggests that they may play a role in the formation of peptides .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive groups can influence the action, efficacy, and stability of 3-{(t-Butoxy)carbonylamino}propanoic acid. For instance, the Boc group can be removed under acidic conditions .
Advantages and Limitations for Lab Experiments
BCAP has several advantages for lab experiments. BCAP is a relatively inexpensive compound that is easy to synthesize, and it is a versatile compound that can be used in a variety of laboratory experiments. BCAP is also a relatively stable compound, which makes it ideal for long-term experiments. However, BCAP also has some limitations for lab experiments. BCAP is not water soluble, which can limit its use in some experiments. Additionally, BCAP can be toxic at high concentrations, so it must be used with caution in laboratory experiments.
Future Directions
There are a variety of potential future directions for BCAP research. BCAP could be used in the development of new drugs and pharmaceuticals. BCAP could also be used to study the mechanism of action of enzymes and proteins, and to develop new methods for regulating gene expression and cell signaling pathways. Additionally, BCAP could be used to study the biochemical and physiological effects of various compounds, and to develop new methods for modulating protein folding. Finally, BCAP could be used to study the effects of various environmental factors on biochemical and physiological processes.
Synthesis Methods
BCAP is synthesized through a two-step process that involves the reaction of t-butyl bromoacetate with sodium cyanoborohydride (NaBH3CN). The first step involves the reaction of t-butyl bromoacetate with sodium cyanoborohydride in the presence of a base, such as sodium hydroxide, to form a sodium t-butoxycarbonylcyanide. The second step involves the reaction of the sodium t-butoxycarbonylcyanide with an amine, in this case an amino acid, to form BCAP. The reaction of t-butyl bromoacetate and sodium cyanoborohydride is an efficient and cost-effective method for the synthesis of BCAP.
properties
IUPAC Name |
3-[butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-5-6-8-13(9-7-10(14)15)11(16)17-12(2,3)4/h5-9H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUYSRFOECWJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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